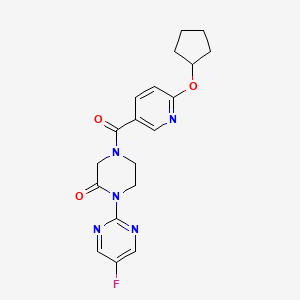

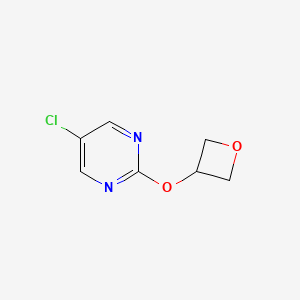

5-Chloro-2-(oxetan-3-yloxy)pyrimidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloro-2-(oxetan-3-yloxy)pyrimidine is a chemical compound with the molecular formula C7H7ClN2O2 . It is not intended for human or veterinary use and is typically used for research purposes.

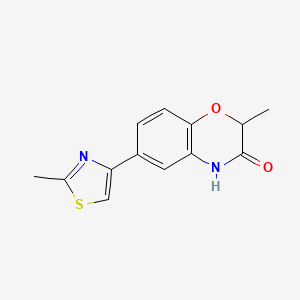

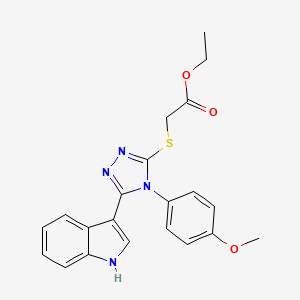

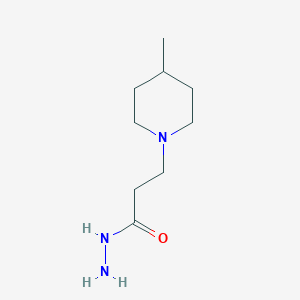

Molecular Structure Analysis

The molecular structure of 5-Chloro-2-(oxetan-3-yloxy)pyrimidine consists of a pyrimidine ring which is a heterocyclic aromatic compound. The pyrimidine ring is substituted at the 5th position with a chlorine atom and at the 2nd position with an oxetane ring through an ether linkage .Scientific Research Applications

Crystallography and Molecular Recognition

One study discusses the crystallization and molecular recognition processes involving hydrogen bonding of aminopyrimidine derivatives. These processes are crucial for the targeted drug action of pharmaceuticals containing pyrimidine functionality, emphasizing the importance of pyrimidines in biology and medicine (Rajam, Muthiah, Butcher, Jasinski, & Glidewell, 2017).

Synthetic Chemistry and Drug Development

Pyrimidine derivatives are key intermediates in the synthesis of small molecule anticancer drugs. A rapid synthesis method for 2-chloro-4-(3-nitrophenoxy)-6-(thiophen-2-yl) pyrimidine, an important intermediate, has been developed, showcasing the role of pyrimidine derivatives in streamlining drug synthesis processes (Jianlan Kou & Feiyi Yang, 2022).

Anticancer Activity

The structural versatility of pyrimidine derivatives allows for their application in creating compounds with significant biological activities. New bis(2‐(pyrimidin‐2‐yl)ethoxy)alkanes have shown promising antioxidant activities in vitro, which could be potential leads for developing therapeutic agents with antioxidant, anticancer, antibacterial, and anti‐inflammatory activities (Rani, Aminedi, Polireddy, & Jagadeeswarareddy, 2012).

Heterocyclic Chemistry

Pyrimidine derivatives are central to the synthesis of novel heterocyclic compounds, which are essential in pharmaceutical research for their potential antimicrobial and anticancer properties. The synthesis and evaluation of pyrimidine, pyrimido[2,1-b][1,3]thiazine, and thiazolo[3,2-a]pyrimidine derivatives underscore the potential of pyrimidine-based compounds in developing new therapeutic agents (H. Sayed, A. H. Shamroukh, & A. E. Rashad, 2006).

Liquid Crystal Research

The study of liquid crystals, especially the smectic A-promoting effect of halogen end-groups in calamitic liquid crystals, highlights the importance of pyrimidine derivatives in materials science. The synthesis and characterization of chloro-terminated 5-alkoxy-2-(4-alkoxyphenyl)pyrimidine mesogens and their application toward high-performance sky-blue- and white-emitting OLEDs showcase the role of pyrimidine derivatives in advancing display technologies (Chih‐Hao Chang et al., 2013).

properties

IUPAC Name |

5-chloro-2-(oxetan-3-yloxy)pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClN2O2/c8-5-1-9-7(10-2-5)12-6-3-11-4-6/h1-2,6H,3-4H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICOFLMSPWMBAGJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CO1)OC2=NC=C(C=N2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.59 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Chloro-2-(oxetan-3-yloxy)pyrimidine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Benzyl-1,3-dimethyl-8-[(4-phenylpiperazin-1-yl)methyl]purine-2,6-dione](/img/structure/B2635186.png)

![[3-(2,4-Dimethylphenoxy)propyl]methylamine hydrochloride](/img/no-structure.png)

![N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-chloro-5-nitrobenzamide](/img/structure/B2635194.png)

![2-{[3-(3,4-dimethylbenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-methoxybenzyl)acetamide](/img/structure/B2635195.png)

![2-Chloro-N-[2-hydroxy-3-[2-(trifluoromethyl)phenoxy]propyl]-N-methylpropanamide](/img/structure/B2635198.png)